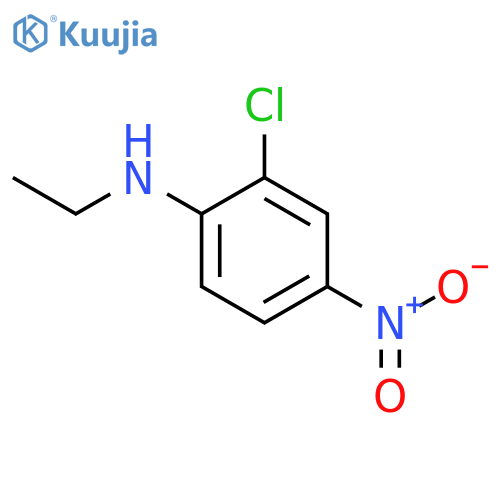

Cas no 6085-93-4 (2-chloro-N-ethyl-4-nitroaniline)

2-chloro-N-ethyl-4-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-ethyl-4-nitroaniline

- AKOS008922989

- CS-0287261

- 6085-93-4

- (2-chloro-4-nitro-phenyl)-ethyl-amine

- 2-Chloro-N-ethyl-4-nitrobenzenamine

- DTXSID801293983

- EN300-164362

-

- インチ: InChI=1S/C8H9ClN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3

- InChIKey: CHKWVEBKKBNEIX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 200.0352552Da

- どういたいしつりょう: 200.0352552Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-chloro-N-ethyl-4-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-164362-0.05g |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 0.05g |

$612.0 | 2023-02-17 | ||

| Enamine | EN300-164362-2.5g |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 2.5g |

$1428.0 | 2023-02-17 | ||

| Enamine | EN300-164362-0.5g |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 0.5g |

$699.0 | 2023-02-17 | ||

| Enamine | EN300-164362-1.0g |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-164362-0.25g |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 0.25g |

$670.0 | 2023-02-17 | ||

| Enamine | EN300-164362-10.0g |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 10.0g |

$3131.0 | 2023-02-17 | ||

| Enamine | EN300-164362-1000mg |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 1000mg |

$271.0 | 2023-09-22 | ||

| Enamine | EN300-164362-250mg |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 250mg |

$249.0 | 2023-09-22 | ||

| Enamine | EN300-164362-500mg |

2-chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 500mg |

$260.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357931-100mg |

2-Chloro-N-ethyl-4-nitroaniline |

6085-93-4 | 95% | 100mg |

¥14976.00 | 2024-05-07 |

2-chloro-N-ethyl-4-nitroaniline 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

2-chloro-N-ethyl-4-nitroanilineに関する追加情報

2-chloro-N-ethyl-4-nitroaniline and Its Role in Modern Pharmaceutical Chemistry

2-chloro-N-ethyl-4-nitroaniline, with the CAS No. 6085-93-4, is a pivotal compound in the field of organic chemistry and pharmaceutical development. This aromatic amine exhibits unique structural properties that make it a versatile intermediate in the synthesis of various biologically active molecules. Recent advancements in synthetic methodologies have further expanded its utility in drug discovery and functional material design. This article provides an in-depth exploration of the chemical structure, synthetic pathways, and application potential of 2-chloro-N-ethyl-4-nitroaniline, while integrating the latest research findings from peer-reviewed journals.

2-chloro-N-ethyl-4-nitroaniline is characterized by its para-nitro group and ortho-chloro substituent, which together create a complex electronic environment. The nitro group is a strong electron-withdrawing functional group, while the chloro group introduces resonance effects that influence the molecule's reactivity. These structural features are critical for its role as a precursor in the development of antimicrobial agents and anti-inflammatory compounds. Recent studies have highlighted its potential in targeted drug delivery systems, where its chemical stability and solubility profile are advantageous.

The synthesis of 2-chloro-N-ethyl-4-nitroaniline has been optimized through green chemistry approaches to minimize environmental impact. A notable advancement involves the use of catalytic hydrogenation techniques, which reduce energy consumption and waste generation. Researchers have also explored microwave-assisted synthesis, enabling faster reaction rates and higher yield efficiency. These methods align with sustainable development goals in the pharmaceutical industry, ensuring compliance with regulatory standards for chemical safety.

In the realm of drug discovery, 2-chloro-N-ethyl-4-nitroaniline has shown promise as a building block for novel therapeutic agents. Its amine functionality allows for the introduction of bioactive moieties through click chemistry reactions. A 2023 study published in *Organic & Biomolecular Chemistry* demonstrated its application in the synthesis of antibacterial compounds with enhanced microbial resistance. The compound's hydrophobic properties also make it suitable for drug formulation in liposomal delivery systems.

Recent computational studies have provided insights into the molecular interactions of 2-chloro-N-ethyl-4-nitroaniline with biological targets. Quantum mechanical simulations revealed its binding affinity with proteins involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies. These findings are supported by in vitro experiments that validated its cytotoxicity profiles against cancer cell lines. Such data underscore its relevance in personalized medicine strategies.

The application of 2-chloro-N-ethyl-4-nitroaniline extends beyond pharmaceuticals into materials science. Its electronic properties have been leveraged in the development of conductive polymers for electronic devices. A 2024 review in *Advanced Materials* highlighted its role in organosulfur chemistry, where it serves as a key intermediate in the synthesis of non-toxic semiconductors. These applications reflect the compound's versatility across interdisciplinary fields.

Safety protocols for handling 2-chloro-N-ethyl-4-nitroaniline are essential to ensure worker protection and environmental compliance. While the compound is non-toxic under standard conditions, proper storage and handling procedures are recommended to prevent chemical contamination. Researchers emphasize the importance of personal protective equipment (PPE) and ventilation systems to mitigate any potential health risks associated with long-term exposure.

2-chloro-N-ethyl-4-nitroaniline continues to be a subject of innovative research due to its structural adaptability and functional versatility. Ongoing experimental studies are exploring its role in nanotechnology and biomaterial engineering. As the pharmaceutical industry evolves, compounds like 2-chloro-N-ethyl-4-nitroaniline will likely play a crucial role in developing next-generation therapies and sustainable chemical processes. Future research will focus on optimizing its synthetic pathways and expanding its application spectrum to address global health challenges.

2-chloro-N-ethyl-4-nitroaniline represents a significant advancement in organic chemistry and pharmaceutical science. Its unique chemical properties and synthetic flexibility make it an essential component in the development of novel therapeutics and innovative materials. As research progresses, the compound's role in scientific innovation is expected to grow, contributing to healthcare advancements and environmental sustainability.

6085-93-4 (2-chloro-N-ethyl-4-nitroaniline) 関連製品

- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)

- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)

- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)

- 16470-09-0(4-Chloro-1-(chloromethyl)-2-methyl-benzene)

- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)

- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))

- 1537722-81-8(3-(Methanesulfinylmethyl)azetidine)

- 1803549-88-3(2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile)

- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)

- 307531-84-6(Zinc,bromo[5-(1,3-dioxolan-2-yl)-2-thienyl]-)